Bhaap

Descripción

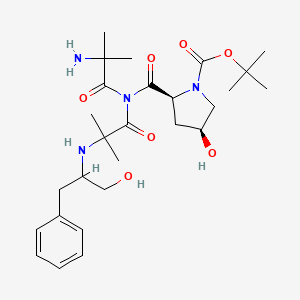

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

82727-36-4 |

|---|---|

Fórmula molecular |

C27H42N4O7 |

Peso molecular |

534.6 g/mol |

Nombre IUPAC |

tert-butyl (2S,4S)-2-[(2-amino-2-methylpropanoyl)-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methylpropanoyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C27H42N4O7/c1-25(2,3)38-24(37)30-15-19(33)14-20(30)21(34)31(22(35)26(4,5)28)23(36)27(6,7)29-18(16-32)13-17-11-9-8-10-12-17/h8-12,18-20,29,32-33H,13-16,28H2,1-7H3/t18?,19-,20-/m0/s1 |

Clave InChI |

SBGGQJWDJBOKAS-YPJRHXLCSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

SMILES isomérico |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |

Sinónimos |

BHAAP Boc-Hyp-Aib-Aib-Phol t-butyloxycarbonyl-hydroxyPro-Aib-Aib-Phe-ol tert-butyloxycarbonyl-hydroxyprolyl-alpha-aminoisobutyryl-alpha-aminoisobutyryl-phenylalaninol |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of Saturated Steam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core thermodynamic properties of saturated steam. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize steam in sterilization, heating, and other critical processes. This guide summarizes quantitative data in clear, accessible tables, details the experimental protocols for measuring these properties, and provides visualizations to illustrate the fundamental relationships between them.

Core Thermodynamic Properties of Saturated Steam

Saturated steam exists at a specific saturation temperature for a given saturation pressure. It is the point where water and steam can coexist in equilibrium.[1] Any additional energy added to the water at this point will cause a phase change to steam without an increase in temperature. The key thermodynamic properties that define the state of saturated steam are:

-

Saturation Pressure (Psat): The pressure at which a substance changes phase from liquid to gas or vice versa at a given temperature.

-

Saturation Temperature (Tsat): The temperature at which a substance changes phase at a given pressure. For saturated steam, pressure and temperature are directly dependent on each other.[2]

-

Specific Volume (v): The volume per unit mass of the substance. For saturated steam, we consider the specific volume of the saturated liquid (vf) and the specific volume of the saturated vapor (vg).[3] The specific volume of a steam-water mixture (wet steam) can be calculated using its quality.[4]

-

Specific Enthalpy (h): The total heat content per unit mass. It includes the internal energy and the product of pressure and volume. For saturated steam, we distinguish between the specific enthalpy of the saturated liquid (hf), the specific enthalpy of the saturated vapor (hg), and the latent heat of vaporization (hfg), which is the energy required to change the phase from liquid to vapor at constant temperature and pressure.[5]

-

Specific Entropy (s): A measure of the randomness or disorder of a system per unit mass. Similar to other properties, we have the specific entropy of the saturated liquid (sf) and the specific entropy of the saturated vapor (sg).

These properties are interconnected, and knowing any two independent properties allows for the determination of the others, often with the use of steam tables.[5]

Data Presentation: Saturated Steam Tables

The following tables summarize the thermodynamic properties of saturated steam at various pressures. The data is presented in both SI and Imperial units for ease of use.

Table 1: Thermodynamic Properties of Saturated Steam (SI Units)

| Pressure (kPa) | Temperature (°C) | Specific Volume, Liquid (vf) (m³/kg) | Specific Volume, Vapor (vg) (m³/kg) | Specific Enthalpy, Liquid (hf) (kJ/kg) | Specific Enthalpy, Vaporization (hfg) (kJ/kg) | Specific Enthalpy, Vapor (hg) (kJ/kg) | Specific Entropy, Liquid (sf) (kJ/kg·K) | Specific Entropy, Vapor (sg) (kJ/kg·K) |

| 101.3 | 100.0 | 0.001043 | 1.6720 | 419.1 | 2256.5 | 2675.6 | 1.3072 | 7.3542 |

| 200 | 120.2 | 0.001061 | 0.8857 | 504.7 | 2201.6 | 2706.3 | 1.5302 | 7.1269 |

| 500 | 151.8 | 0.001093 | 0.3748 | 640.1 | 2107.4 | 2747.5 | 1.8606 | 6.8207 |

| 1000 | 179.9 | 0.001127 | 0.1943 | 762.5 | 2013.6 | 2776.1 | 2.1381 | 6.5828 |

| 2000 | 212.4 | 0.001177 | 0.0995 | 908.4 | 1888.6 | 2797.0 | 2.4465 | 6.3367 |

Table 2: Thermodynamic Properties of Saturated Steam (Imperial Units)

| Pressure (psia) | Temperature (°F) | Specific Volume, Liquid (vf) (ft³/lb) | Specific Volume, Vapor (vg) (ft³/lb) | Specific Enthalpy, Liquid (hf) (Btu/lb) | Specific Enthalpy, Vaporization (hfg) (Btu/lb) | Specific Enthalpy, Vapor (hg) (Btu/lb) | Specific Entropy, Liquid (sf) (Btu/lb·°R) | Specific Entropy, Vapor (sg) (Btu/lb·°R) |

| 14.7 | 212.0 | 0.01672 | 26.80 | 180.2 | 970.1 | 1150.3 | 0.3121 | 1.7566 |

| 30 | 250.3 | 0.01700 | 13.75 | 218.9 | 945.2 | 1164.1 | 0.3682 | 1.6993 |

| 50 | 281.0 | 0.01727 | 8.515 | 250.2 | 924.0 | 1174.2 | 0.4111 | 1.6585 |

| 100 | 327.8 | 0.01774 | 4.433 | 298.6 | 888.6 | 1187.2 | 0.4744 | 1.6034 |

| 200 | 381.8 | 0.01839 | 2.288 | 355.5 | 843.0 | 1198.5 | 0.5438 | 1.5464 |

Experimental Protocols

The data presented in the steam tables are derived from precise experimental measurements. The following sections detail the methodologies for determining the key thermodynamic properties of saturated steam.

Determination of Saturation Pressure and Temperature

The relationship between the saturation pressure and temperature of steam is fundamental. An experimental apparatus known as a Marcet boiler is commonly used to determine this relationship.[6][7]

Objective: To measure the saturation temperature of steam at various pressures and establish the pressure-temperature relationship.

Apparatus:

-

Marcet Boiler: A robust, sealed vessel partially filled with water, equipped with a pressure gauge, a temperature sensor (thermocouple or resistance thermometer), and a heating element.[1]

-

Pressure Transducer and Temperature Controller/Indicator.[7]

-

Safety Valve.

Procedure:

-

The Marcet boiler is filled with a specific amount of distilled water, ensuring space for steam generation.

-

The boiler is sealed, and the initial temperature and pressure are recorded.

-

The heating element is activated, causing the water to heat up and boil, generating steam.

-

As the water boils, the pressure inside the sealed vessel increases.

-

Simultaneous readings of temperature and pressure are taken at regular intervals as the steam pressure rises. It is crucial to allow the system to reach thermal equilibrium at each measurement point.

-

The collected data points of pressure versus temperature are plotted to visualize the saturation curve.

Determination of Specific Enthalpy (Latent Heat of Vaporization) by Calorimetry

Calorimetry is the primary method for measuring the heat transfer associated with a phase change, which allows for the determination of the enthalpy of vaporization.

Objective: To measure the latent heat of vaporization of water.

Apparatus:

-

Calorimeter: An insulated container to minimize heat loss to the surroundings.

-

Steam Generator: To produce a steady supply of saturated steam.

-

Thermometer: To measure the temperature of the water in the calorimeter.

-

Balance: To accurately measure the mass of the water and the condensed steam.

Procedure:

-

A known mass of cool water is placed in the calorimeter, and its initial temperature is recorded.

-

Saturated steam from the steam generator is bubbled through the water in the calorimeter.

-

The steam condenses, releasing its latent heat of vaporization, which heats the water in the calorimeter.

-

The steam supply is stopped once a sufficient temperature rise in the water is observed. The final temperature of the water is recorded.

-

The calorimeter is weighed again to determine the mass of the condensed steam.

-

By applying the principle of conservation of energy (heat lost by steam = heat gained by water and calorimeter), the latent heat of vaporization can be calculated.

Determination of Specific Volume via Steam Quality Measurement

The specific volume of saturated steam (vapor) is difficult to measure directly. Instead, for wet steam (a mixture of saturated liquid and vapor), the specific volume is determined by first measuring the steam quality (dryness fraction). The quality of steam is the proportion of dry steam in the total mass of the wet steam mixture.[8] A throttling calorimeter is a common apparatus used for this purpose.[9]

Objective: To determine the quality of wet steam, which then allows for the calculation of its specific volume.

Apparatus:

-

Throttling Calorimeter: A device that allows steam to expand to a lower pressure, causing it to become superheated.

-

Pressure gauges and thermometers to measure the conditions before and after throttling.

Procedure:

-

A sample of wet steam is drawn from the main steam line and passed into the throttling calorimeter.

-

Inside the calorimeter, the steam undergoes a throttling process (a constant enthalpy process) where its pressure is reduced.

-

If the steam has a high enough quality, it will become superheated after the pressure drop.

-

The temperature and pressure of the superheated steam in the calorimeter are measured.

-

Using steam tables for superheated steam, the specific enthalpy of the steam in the calorimeter (h2) is determined.

-

Since the throttling process is isenthalpic, the enthalpy before throttling (h1) is equal to the enthalpy after throttling (h2).

-

The enthalpy of the wet steam (h1) is also given by the equation: h1 = hf1 + x * hfg1, where hf1 and hfg1 are the enthalpy of saturated liquid and the enthalpy of vaporization at the initial pressure, and x is the steam quality.

-

By equating h1 and h2, the steam quality (x) can be calculated.

-

Once the quality (x) is known, the specific volume of the wet steam (v) can be calculated using the formula: v = (1-x)vf + xvg, where vf and vg are the specific volumes of the saturated liquid and saturated vapor at the initial pressure.[4]

Visualization of Thermodynamic Relationships

The following diagrams illustrate the relationships between the core thermodynamic properties of saturated steam.

Caption: Interrelationship of Saturated Steam Properties.

Caption: Experimental Workflow for Determining Steam Properties.

References

- 1. SATURATED STEAM - THE MARCET BOILER | TecQuipment [tecquipment.com]

- 2. Specific volume of steam | PPTX [slideshare.net]

- 3. physics.stackexchange.com [physics.stackexchange.com]

- 4. What is Steam? | Spirax Sarco [spiraxsarco.com]

- 5. marcet boiler | PDF [slideshare.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.coe.neu.edu [www1.coe.neu.edu]

- 9. scribd.com [scribd.com]

Understanding the Principles of Vapor Pressure and Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing vapor pressure and its intricate relationship with temperature. Tailored for professionals in research, science, and drug development, this document delves into the theoretical underpinnings, experimental methodologies, and practical applications of vapor pressure in the pharmaceutical sciences.

Core Principles of Vapor Pressure

Vapor pressure is a fundamental thermodynamic property of a substance, defined as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[1][2] This equilibrium is achieved when the rate of evaporation or sublimation equals the rate of condensation.

The Kinetic Theory of Gases: A Molecular Perspective

The behavior of molecules at the liquid-gas or solid-gas interface is explained by the kinetic theory of gases.[3] This theory posits that molecules in a liquid or solid are in constant, random motion. The kinetic energy of these molecules is not uniform; some possess higher energy than others.

Molecules with sufficient kinetic energy to overcome the intermolecular forces holding them in the condensed phase can escape into the vapor phase, a process known as evaporation (from a liquid) or sublimation (from a solid).[4] Conversely, vapor-phase molecules can collide with the surface of the condensed phase and lose energy, returning to the liquid or solid state through condensation.

In a closed system, a dynamic equilibrium is established when the rate of molecules escaping the condensed phase equals the rate of molecules returning to it. The pressure exerted by the vapor-phase molecules at this equilibrium is the vapor pressure.

The Clausius-Clapeyron Equation: Quantifying the Temperature Dependence

The relationship between vapor pressure and temperature is not linear; vapor pressure increases with temperature. This relationship is mathematically described by the Clausius-Clapeyron equation, a fundamental expression in chemical thermodynamics.[5] The differential form of the equation is:

Where:

-

P is the vapor pressure

-

T is the absolute temperature in Kelvin

-

ΔH_vap is the molar enthalpy of vaporization

-

R is the ideal gas constant

For practical applications, the integrated form of the Clausius-Clapeyron equation is often used, which allows for the calculation of vapor pressure at a different temperature if the vapor pressure at a known temperature and the enthalpy of vaporization are known.[6] This equation is particularly valuable in pharmaceutical sciences for predicting the stability of hydrates and understanding the thermodynamics of phase transitions.[7]

Raoult's Law: Vapor Pressure of Solutions

In 1887, French chemist François-Marie Raoult formulated a law that describes the vapor pressure of a solution.[8] Raoult's law states that the partial vapor pressure of each component in an ideal solution is equal to the vapor pressure of the pure component multiplied by its mole fraction in the solution.[8][9]

For a binary solution with a volatile solvent and a non-volatile solute, the vapor pressure of the solution is:

Where:

-

P_solution is the vapor pressure of the solution

-

X_solvent is the mole fraction of the solvent

-

P°_solvent is the vapor pressure of the pure solvent

Raoult's law is fundamental to understanding the behavior of solutions and has significant applications in drug formulation, helping to predict how the addition of solutes will affect the vapor pressure of a solvent system.[10] It is important to note that Raoult's law strictly applies to ideal solutions, where the intermolecular forces between all molecular species are identical.[9] Deviations from Raoult's law (positive or negative) occur in real solutions due to differences in intermolecular attractions.[11]

Experimental Determination of Vapor Pressure

Accurate measurement of vapor pressure is crucial for various applications in drug development, including formulation, stability testing, and process development. Several experimental methods are employed to determine the vapor pressure of liquids and solids.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system.

-

Sample Preparation: A small amount of the sample is placed in a thermostated sample cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed air. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles.

-

Equilibration: The sample cell is brought to the desired temperature and allowed to reach thermal and phase equilibrium.

-

Pressure Measurement: The pressure in the headspace above the sample is measured using a high-precision pressure transducer. This measured pressure is the vapor pressure of the substance at that temperature.

-

Temperature Variation: The temperature of the sample cell is then changed, and the system is allowed to re-equilibrate before another pressure measurement is taken. This process is repeated to obtain vapor pressure data over a range of temperatures.

Caption: Workflow for the static method of vapor pressure measurement.

Dynamic Method (Isoteniscope)

The dynamic method, often employing an isoteniscope, determines the temperature at which the vapor pressure of a liquid equals a known external pressure.

-

Apparatus Setup: The isoteniscope, a U-shaped tube with a bulb containing the sample, is connected to a pressure control system and a manometer.

-

Sample Introduction: The bulb of the isoteniscope is partially filled with the liquid sample.

-

Degassing: Air is removed from the system by boiling the liquid at a reduced pressure.

-

Pressure Balancing: The external pressure is adjusted until the liquid levels in both arms of the U-tube are equal, indicating that the vapor pressure of the sample is equal to the applied external pressure.

-

Temperature Measurement: The temperature of the sample is precisely measured at this equilibrium point.

-

Data Collection: The procedure is repeated at various external pressures to obtain a set of corresponding temperatures, from which the vapor pressure curve can be constructed.[1][10]

Caption: Workflow for the dynamic method using an isoteniscope.

Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the vapor pressure of substances with low volatility.

-

Sample Loading: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Heating: The cell is heated to a specific temperature.

-

Effusion: Molecules of the substance effuse through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Caption: Workflow for the Knudsen effusion method.

Quantitative Vapor Pressure Data

The following tables summarize the vapor pressure of common pharmaceutical solvents, excipients, and active pharmaceutical ingredients (APIs) at various temperatures. This data is essential for formulation development, stability assessment, and process design.

Vapor Pressure of Common Pharmaceutical Solvents

| Solvent | Temperature (°C) | Vapor Pressure (kPa) |

| Water | 20 | 2.34 |

| 50 | 12.34 | |

| 100 | 101.33 | |

| Ethanol | 20 | 5.85 |

| 50 | 29.8 | |

| 78.37 | 101.33 | |

| Acetone | 20 | 24.6 |

| 50 | 81.3 | |

| 56 | 101.33 | |

| Isopropyl Alcohol | 20 | 4.4 |

| 50 | 22.5 | |

| 82.5 | 101.33 | |

| Dichloromethane | 20 | 47.4 |

| 39.6 | 101.33 | |

| Toluene | 20 | 2.9 |

| 50 | 12.2 | |

| 110.6 | 101.33 |

Note: Data compiled from various sources.[5]

Antoine Constants for Common Pharmaceutical Solvents

The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature for pure components.[7] The equation is:

Where P is the vapor pressure in mmHg, T is the temperature in °C, and A, B, and C are Antoine constants specific to the substance.

| Solvent | A | B | C | Temperature Range (°C) |

| Water | 8.07131 | 1730.63 | 233.426 | 1 - 100 |

| Ethanol | 8.20417 | 1642.89 | 230.3 | -57 - 82 |

| Acetone | 7.6313 | 1566.69 | 273.419 | -12 - 57 |

| Isopropyl Alcohol | 8.11778 | 1580.92 | 219.61 | -2 - 83 |

| Dichloromethane | 7.375 | 1234 | 230 | -33 - 41 |

| Toluene | 6.95464 | 1344.8 | 219.482 | -27 - 111 |

Note: Antoine constants can vary depending on the source and the temperature range over which they were fitted.

Vapor Pressure of Selected Pharmaceutical Excipients and APIs

Vapor pressure data for excipients and APIs is often less readily available and can be highly dependent on the solid-state form (e.g., crystalline vs. amorphous).

| Substance | Temperature (°C) | Vapor Pressure (Pa) | Method |

| Excipients | |||

| Mannitol | 25 | ~1 x 10^-5 | Estimated |

| Lactose Monohydrate | 25 | ~1 x 10^-7 | Estimated |

| Polyethylene Glycol 400 | 25 | < 1 | - |

| APIs | |||

| Ibuprofen | 25 | 0.05 | Estimated |

| Paracetamol | 25 | 1.9 x 10^-3 | Estimated |

| Naproxen | 25 | 1.2 x 10^-5 | Estimated |

Note: This data is illustrative and vapor pressures of solids are generally very low. Experimental determination is often necessary for specific applications.

Applications in Pharmaceutical Sciences

The principles of vapor pressure and its relationship with temperature are critical in numerous areas of pharmaceutical development and manufacturing.

Lyophilization (Freeze-Drying)

Lyophilization is a low-temperature dehydration process that involves freezing the product, lowering the pressure, and then removing the ice by sublimation. The process is governed by the vapor pressure of ice at different temperatures. During primary drying, the chamber pressure is maintained below the vapor pressure of the ice at the product temperature, creating a pressure differential that drives sublimation.

Drying and Solvent Removal

Understanding the vapor pressure of solvents is essential for developing efficient and safe drying processes for pharmaceutical powders and granules. The rate of solvent removal is directly related to the vapor pressure of the solvent at the drying temperature.

Inhalation Drug Delivery

For metered-dose inhalers (MDIs), the vapor pressure of the propellant is a critical factor that affects the atomization of the formulation and the particle size distribution of the aerosol, which in turn influences drug deposition in the lungs.

Formulation and Stability

The vapor pressure of an API can influence its physical and chemical stability. For example, a high vapor pressure can lead to sublimation and loss of the drug substance over time. In liquid formulations, the vapor pressure of the solvent system affects the product's shelf life and storage requirements.

Conclusion

A thorough understanding of the principles of vapor pressure and its dependence on temperature is indispensable for researchers, scientists, and drug development professionals. From the molecular-level insights provided by the kinetic theory of gases to the quantitative predictions of the Clausius-Clapeyron equation and Raoult's law, these concepts form the basis for rational formulation design, robust process development, and ensuring the quality and stability of pharmaceutical products. The experimental methods outlined in this guide provide the means to accurately determine this critical physicochemical property, enabling data-driven decisions throughout the drug development lifecycle.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. mdpi.com [mdpi.com]

- 4. Lu Le Laboratory: Isoteniscope-The Determination of the Saturated Vapor Pressure of Liquid-Experiments in Physical Chemistry [lulelaboratory.blogspot.com]

- 5. mdpi.com [mdpi.com]

- 6. Antoine equation - Wikipedia [en.wikipedia.org]

- 7. hj.hi.is [hj.hi.is]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. physics.nyu.edu [physics.nyu.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physics of Steam Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical principles governing the generation of steam. The content delves into the thermodynamics of phase change, mechanisms of heat transfer, and the various boiling regimes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Fundamentals of Steam Generation: The Thermodynamics of Phase Change

Steam generation is fundamentally a process of phase transition from liquid water to gaseous steam. This process is governed by the principles of thermodynamics, where the addition of energy, in the form of heat, increases the internal energy of water molecules, eventually leading to a change in state.

The energy required for this phase change is known as the latent heat of vaporization .[1] It represents the energy needed to overcome the intermolecular forces holding the water molecules together in a liquid state.[1] During the phase change, the temperature of the water remains constant at its boiling point, despite the continuous addition of heat.[1][2] This is because the added energy is entirely used for the phase transition rather than increasing the kinetic energy of the molecules (which would manifest as a temperature increase).

The relationship between the temperature and pressure of saturated steam is a critical aspect of steam generation. As pressure increases, the boiling point of water also increases. This relationship is precisely documented in steam tables , which provide the thermodynamic properties of water and steam at different saturation temperatures and pressures.[3][4][5][6][7][8][9]

Thermodynamic Properties of Saturated Water and Steam

The following table summarizes key thermodynamic properties of saturated water and steam at various pressures. These properties are essential for any quantitative analysis of steam generation systems.

| Pressure (MPa) | Saturation Temperature (°C) | Specific Volume of Liquid (m³/kg) | Specific Volume of Vapor (m³/kg) | Enthalpy of Liquid (kJ/kg) | Enthalpy of Vaporization (kJ/kg) | Enthalpy of Vapor (kJ/kg) |

| 0.1013 (1 atm) | 100.0 | 0.001044 | 1.6720 | 419.1 | 2256.5 | 2675.6 |

| 0.2 | 120.2 | 0.001061 | 0.8857 | 504.7 | 2201.6 | 2706.3 |

| 0.5 | 151.8 | 0.001093 | 0.3748 | 640.1 | 2107.4 | 2747.5 |

| 1.0 | 179.9 | 0.001127 | 0.1943 | 762.6 | 2013.6 | 2776.2 |

| 2.0 | 212.4 | 0.001177 | 0.0995 | 908.5 | 1888.6 | 2797.1 |

| 5.0 | 263.9 | 0.001286 | 0.0394 | 1154.5 | 1639.7 | 2794.2 |

| 10.0 | 311.0 | 0.001452 | 0.0180 | 1408.0 | 1317.1 | 2725.1 |

| 22.09 (Critical) | 374.14 | 0.003155 | 0.003155 | 2099.3 | 0 | 2099.3 |

Data sourced from NIST Steam Tables.[6][8][9]

Heat Transfer Mechanisms in Boiling

The transfer of heat from a heated surface to a liquid, leading to boiling, occurs through several distinct mechanisms. The efficiency of these mechanisms is characterized by the heat transfer coefficient (h) , which relates the heat flux (q") to the temperature difference between the surface (Ts) and the saturation temperature of the liquid (Tsat).

Boiling Regimes

The process of boiling is not monolithic; it exhibits different behaviors depending on the heat flux and the temperature difference between the heating surface and the liquid. These different behaviors are categorized into distinct boiling regimes, often visualized on a "boiling curve."

-

Natural Convection: At low heat fluxes, before boiling begins, heat is transferred by natural convection currents in the liquid.

-

Nucleate Boiling: As the surface temperature increases beyond the saturation temperature, bubbles begin to form at nucleation sites (small imperfections on the heated surface). The vigorous bubble dynamics in this regime lead to very high heat transfer coefficients.[10]

-

Transition Boiling: If the heat flux is increased beyond a critical point, a vapor film begins to form on the surface, which is unstable. This leads to a decrease in the heat transfer coefficient.

-

Film Boiling: At very high surface temperatures, a stable vapor film insulates the surface from the liquid, significantly reducing the heat transfer rate. This phenomenon is also known as the Leidenfrost effect .

Critical Heat Flux (CHF)

The Critical Heat Flux (CHF) is the maximum heat flux that can be achieved during nucleate boiling.[11] Beyond this point, the heat transfer efficiency decreases dramatically, which can lead to a rapid and dangerous increase in the temperature of the heating surface, a phenomenon known as "burnout".[11] The value of CHF is influenced by factors such as pressure, mass flux, and the geometry of the heating surface.

Pool Boiling vs. Flow Boiling

The dynamics of steam generation are also significantly influenced by the bulk motion of the fluid.

-

Pool Boiling: This occurs when the bulk of the liquid is stationary, and fluid motion is primarily driven by natural convection and the buoyancy of the bubbles.[12]

-

Flow Boiling: This occurs when the liquid is flowing over the heated surface, for instance, inside a pipe. The bulk motion of the fluid significantly affects the bubble dynamics and the heat transfer characteristics.

Experimental Protocols for Studying Steam Generation

Understanding the physics of steam generation relies heavily on experimental investigation. Below are outlines of common experimental protocols.

Pool Boiling Heat Transfer Measurement

Objective: To determine the boiling curve and heat transfer coefficient for a given liquid and heating surface.

Methodology:

-

A test heater (e.g., a polished copper rod or a thin wire) is submerged in a pool of the test liquid contained within a vessel, often made of borosilicate glass to allow for visualization.[12]

-

The liquid is heated to its saturation temperature using an auxiliary heater.

-

Power is supplied to the test heater in controlled increments using a variable power supply.

-

The temperature of the heating surface is measured using embedded thermocouples.

-

The heat flux is calculated from the electrical power input to the heater and its surface area.

-

The heat transfer coefficient is then calculated for each power setting.

-

The boiling process can be observed and recorded using a high-speed camera to study bubble dynamics.[13]

Flow Boiling Visualization

Objective: To observe the different flow regimes and bubble dynamics during boiling in a flowing liquid.

Methodology:

-

The experimental setup consists of a transparent tube (e.g., glass or quartz) through which the test liquid is pumped at a controlled flow rate.[14]

-

A section of the tube is heated, for instance, by passing an electric current through a thin, transparent conductive coating on the tube's outer surface.

-

The temperature and pressure of the fluid are measured at the inlet and outlet of the heated section.

-

A high-speed camera is used to visualize and record the flow patterns (e.g., bubbly flow, slug flow, annular flow) within the heated section.[15][16][17][18]

-

The heat flux and mass flux can be varied to study their effects on the flow regimes.

Critical Heat Flux (CHF) Determination

Objective: To determine the maximum heat flux before the onset of the boiling crisis.

Methodology:

-

The experimental setup is similar to that for pool or flow boiling.

-

The power to the test heater is gradually increased in small, controlled steps.[19]

-

The surface temperature of the heater is carefully monitored.

-

The CHF is identified as the heat flux at which a sudden, sharp increase in the heater surface temperature is observed.[19]

-

For safety, the power to the heater is immediately cut off once CHF is detected to prevent damage to the apparatus.

Quantitative Data on Heat Transfer

The following table provides typical ranges for boiling heat transfer coefficients for water.

| Boiling Regime | Heat Flux (kW/m²) | Excess Temperature (°C) | Heat Transfer Coefficient (W/m²K) |

| Natural Convection | < 10 | < 5 | 200 - 1,000 |

| Nucleate Boiling | 10 - 1,000 | 5 - 30 | 2,000 - 50,000 |

| Transition Boiling | Varies | 30 - 120 | Decreasing |

| Film Boiling | > 30 | > 120 | 200 - 2,000 |

Values are approximate and can vary significantly with pressure, surface conditions, and flow parameters.[10]

Logical Workflow for Steam Generation Analysis

The analysis of a steam generation process typically follows a logical workflow, as depicted in the diagram below.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Steam Table - Thermodynamic Properties of Water | PDF | Enthalpy | Thermodynamic Properties [scribd.com]

- 3. thermopedia.com [thermopedia.com]

- 4. me.iitb.ac.in [me.iitb.ac.in]

- 5. Steam, vapor, density, latent, sensible heat vaporization, specific, volume, pressure, dynamic viscosity, enthalpy [thermexcel.com]

- 6. materias.df.uba.ar [materias.df.uba.ar]

- 7. cambridge.org [cambridge.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. huksefluxusa.com [huksefluxusa.com]

- 10. irjet.net [irjet.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. indico.cern.ch [indico.cern.ch]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 18. mdpi.com [mdpi.com]

- 19. sjsu.edu [sjsu.edu]

An In-depth Technical Guide to the Chemical Properties of Pure Water Vapor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of pure water vapor (H₂O(g)). Understanding these characteristics is crucial for a wide range of scientific disciplines, including atmospheric chemistry, materials science, and pharmaceutical drug development, where the presence and interaction of water in its gaseous state can significantly influence experimental outcomes and product stability.

Molecular Structure and Properties

Pure water vapor consists of individual water molecules that are significantly further apart than in the liquid or solid state. The chemical formula for water vapor is H₂O(g).[1] The geometry of the water molecule is a critical determinant of its chemical behavior. It is a polar molecule with a bent structure.[2][3][4] This polarity arises from the uneven distribution of electron density, with the oxygen atom being more electronegative than the hydrogen atoms, resulting in a net dipole moment.[3][4]

Key structural and physical properties of the water vapor molecule are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 18.015 g/mol | [5][6] |

| O-H Bond Length | 0.958 Å (95.8 pm) | [4][7] |

| H-O-H Bond Angle | 104.45° - 104.5° | [2][4][7] |

| Dipole Moment | 1.85 D | [7][8] |

Spectroscopic Properties

Water vapor interacts with electromagnetic radiation, and its spectroscopic signature is of significant interest in various analytical techniques. Water is known to absorb radiation from the microwave to the blue portion of the visible spectrum.[9]

Vibrational and Rotational Spectroscopy

The primary methods for studying the chemical properties of water vapor are infrared (IR) and Raman spectroscopy. These techniques probe the vibrational and rotational energy levels of the water molecule. A vibrational mode is IR-active if there is a change in the molecular dipole moment during the vibration, and it is Raman-active if there is a change in polarizability.[3]

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Symmetric Stretch (ν₁) | ~3657 | IR, Raman |

| Bending (ν₂) | ~1595 | IR, Raman |

| Asymmetric Stretch (ν₃) | ~3756 | IR, Raman |

Note: The exact wavenumbers can vary slightly with temperature and pressure.

The following diagram illustrates the electromagnetic spectrum and highlights the regions relevant to water vapor spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Properties of water - Wikipedia [en.wikipedia.org]

- 3. plus.ac.at [plus.ac.at]

- 4. CHEM 101 - Water [guweb2.gonzaga.edu]

- 5. Water [webbook.nist.gov]

- 6. Water [webbook.nist.gov]

- 7. The O—H bond lengths in the water molecule (H2O) are 0.96 - Brown 15th Edition Ch 9 Problem 94b [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

A Comprehensive Technical Guide to the Phase Diagram of Water and Steam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the phase diagram of water, a fundamental concept with critical applications in various scientific and industrial fields, including pharmaceutical drug development. This document details the core principles of water's phase behavior, presents quantitative data for its phase boundaries, and outlines the experimental methodologies used to determine these properties.

Introduction to the Phase Diagram of Water

The phase diagram of water is a graphical representation of the physical states of water (solid, liquid, and vapor) under different conditions of temperature and pressure.[1] It is a cornerstone of thermodynamics and physical chemistry, offering critical insights into the behavior of water and steam in diverse environments. Understanding the phase diagram is paramount for processes such as freeze-drying (lyophilization), sterilization, and solvent-based applications prevalent in the pharmaceutical industry.

The diagram is characterized by three primary regions corresponding to the solid (ice), liquid (water), and gaseous (steam or water vapor) phases. The lines separating these regions, known as phase boundaries, represent the conditions where two phases can coexist in equilibrium.

Key Features of the Water Phase Diagram

The phase diagram of water is unique due to the anomalous properties of water, particularly the negative slope of the solid-liquid equilibrium line. This indicates that the melting point of ice decreases with increasing pressure, a consequence of the fact that solid water (ice) is less dense than liquid water.[2]

The Triple Point

The triple point is a unique combination of temperature and pressure at which the solid, liquid, and vapor phases of water can coexist in thermodynamic equilibrium.[3] For pure water, the triple point occurs at a precisely defined temperature of 273.16 K (0.01 °C) and a pressure of 611.657 Pa.[3] This point serves as a fundamental reference in thermometry, with the Kelvin scale being defined based on the triple point of water.[3]

The Critical Point

The critical point marks the terminus of the liquid-vapor phase boundary.[4] At temperatures and pressures beyond this point, the distinction between the liquid and gas phases disappears, and the substance exists as a supercritical fluid. For water, the critical point is reached at a temperature of 647.096 K (373.946 °C) and a pressure of 22.064 MPa.[4]

Quantitative Data on Phase Boundaries

The phase boundaries of water have been extensively studied and are defined by specific pressure-temperature relationships. The following tables summarize the quantitative data for the sublimation, melting, and vaporization curves.

Sublimation Curve (Solid-Vapor)

The sublimation curve represents the conditions under which ice is in equilibrium with water vapor.

| Temperature (K) | Pressure (Pa) |

| 273.16 | 611.657 |

| 270 | 470.076 |

| 260 | 195.808 |

| 250 | 76.017 |

| 230 | 8.948 |

| 200 | 1.626 x 10⁻¹ |

| 180 | 5.392 x 10⁻³ |

| 160 | 7.729 x 10⁻⁵ |

| 150 | 6.096 x 10⁻⁶ |

| 140 | 3.366 x 10⁻⁷ |

| 130 | 1.200 x 10⁻⁸ |

Data sourced from the National Institute of Standards and Technology.[4]

Melting Curve (Solid-Liquid) for Ice Ih

The melting curve for Ice Ih, the common form of ice, shows the relationship between pressure and the melting temperature.

| Temperature (K) | Pressure (MPa) |

| 273.16 | 0.000611 |

| 273.00 | 11.9 |

| 272.00 | 23.3 |

| 270.00 | 45.4 |

| 265.00 | 87.5 |

| 260.00 | 126.0 |

| 255.00 | 161.0 |

| 251.165 | 208.566 |

Data derived from equations provided by the International Association for the Properties of Water and Steam.[5]

Vaporization Curve (Liquid-Vapor)

The vaporization curve, also known as the vapor pressure curve, indicates the pressure at which water boils at a given temperature.

| Temperature (°C) | Pressure (kPa) |

| 0.01 | 0.611 |

| 10 | 1.228 |

| 20 | 2.339 |

| 30 | 4.246 |

| 40 | 7.384 |

| 50 | 12.35 |

| 60 | 19.94 |

| 70 | 31.19 |

| 80 | 47.39 |

| 90 | 70.14 |

| 100 | 101.33 |

| 150 | 476.0 |

| 200 | 1555 |

| 250 | 3976 |

| 300 | 8592 |

| 350 | 16535 |

| 373.946 | 22064 |

Data compiled from various sources.[6][7][8][9][10]

Experimental Protocols

The determination of the phase diagram of water relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Realization of the Triple Point of Water

The triple point of water is a crucial reference. Its realization in a laboratory setting involves the use of a triple point cell.[11]

Apparatus:

-

Triple point cell: A sealed glass vessel containing high-purity, gas-free water.

-

Cooling agent: Dry ice or liquid nitrogen.

-

Insulated container (e.g., Dewar flask).

-

High-precision thermometer (e.g., Standard Platinum Resistance Thermometer - SPRT).

Procedure:

-

Pre-cooling: The triple point cell is pre-chilled to approximately 0 °C in an ice-water bath.

-

Mantle Formation: A thin layer of ice (the mantle) is formed on the inner wall of the cell's re-entrant tube by introducing a cold rod (chilled with dry ice or liquid nitrogen) into the tube.

-

Inner Melt: A thin layer of ice adjacent to the re-entrant tube is melted by briefly inserting a warmer rod. This creates a liquid-ice interface at which the triple point is realized.

-

Equilibration: The cell is placed in an insulated bath to allow the solid, liquid, and vapor phases to reach thermal equilibrium.

-

Measurement: A calibrated thermometer is inserted into the re-entrant tube to measure the triple point temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of phase transition temperatures and enthalpies.[12][13]

Apparatus:

-

Differential Scanning Calorimeter (DSC) instrument.

-

Sample and reference pans (typically aluminum).

-

Microbalance for accurate sample weighing.

-

Purge gas (e.g., nitrogen).

Procedure:

-

Sample Preparation: A small, precisely weighed sample of purified water (typically 2-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.[12]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas to provide a stable thermal environment.

-

Temperature Program: A temperature program is initiated, typically involving a controlled cooling ramp to freeze the water, followed by a controlled heating ramp to observe melting.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak temperature of the melting and freezing transitions. The area under the peak corresponds to the enthalpy of the phase change.

High-Pressure Phase Transitions using a Diamond Anvil Cell (DAC)

For studying the phase diagram of water at high pressures, a diamond anvil cell is employed. This device can generate extremely high pressures on a small sample.[3][14][15][16]

Apparatus:

-

Diamond Anvil Cell (DAC).

-

Gasket (typically a metal foil) to contain the sample.

-

Microscope for sample loading and observation.

-

Pressure calibration system (e.g., ruby fluorescence).

-

Analytical probe (e.g., Raman spectroscopy, X-ray diffraction) to identify the phase of the sample.

Procedure:

-

Sample Loading: A small droplet of water is loaded into a hole in the gasket, which is placed between the two diamond anvils. A pressure calibrant (e.g., a ruby chip) is also included.

-

Pressure Application: The anvils are slowly brought together, increasing the pressure on the sample. The pressure is monitored in situ using the pressure calibrant.

-

Phase Identification: The physical state of the water is monitored as the pressure is changed. Analytical techniques such as Raman spectroscopy or X-ray diffraction are used to identify the specific ice polymorph present at a given pressure and temperature.

-

Temperature Control: The DAC can be heated or cooled to explore different regions of the phase diagram.

-

Phase Boundary Mapping: By systematically varying the pressure and temperature and identifying the phase transitions, the boundaries between different ice phases can be mapped.

Visualizations

The following diagrams illustrate the phase diagram of water and a typical experimental workflow for DSC analysis.

Caption: A schematic representation of the phase diagram of water.

Caption: A typical experimental workflow for DSC analysis of water.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. nist.gov [nist.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. nist.gov [nist.gov]

- 5. iow.de [iow.de]

- 6. Vapor Pressure of Water [intro.chem.okstate.edu]

- 7. sugarprocesstech.com [sugarprocesstech.com]

- 8. Vapor Pressure of Water from 0 °C to 100 °C [wiredchemist.com]

- 9. msmcraesscience.weebly.com [msmcraesscience.weebly.com]

- 10. materias.df.uba.ar [materias.df.uba.ar]

- 11. isotechna.com [isotechna.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. scribd.com [scribd.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. arxiv.org [arxiv.org]

Exploring the different types of steam: wet, dry, and superheated

An In-depth Technical Guide to the Properties and Applications of Steam

Introduction

Steam, the gaseous phase of water, is a cornerstone of numerous scientific and industrial processes, from power generation to sterile manufacturing. Its utility is derived from its high energy content and efficient heat transfer capabilities. For researchers, scientists, and professionals in drug development, a precise understanding of steam's different states—wet, dry (saturated), and superheated—is critical for process optimization, equipment efficacy, and ensuring product quality and safety.

The state of steam is defined by its temperature, pressure, and the amount of liquid water it contains. These properties dictate its thermodynamic behavior and suitability for specific applications. In the pharmaceutical and biotechnology sectors, for instance, the quality of steam used for sterilization is paramount; using the wrong type can lead to incomplete sterilization and compromise product integrity[1][2]. This guide provides a detailed exploration of the three primary types of steam, their generation, characterization, and applications, with a focus on contexts relevant to scientific research and pharmaceutical manufacturing.

Types of Steam

The classification of steam is based on its position on the temperature-enthalpy phase diagram for water. It begins as liquid water, and as heat is added, it transitions through different phases.

Wet Steam

Wet steam is a two-phase mixture of saturated steam (gaseous H₂O) and entrained liquid water droplets[3][4]. This is the state of water during the initial phase of boiling[3]. The presence of liquid water reduces its usable energy content (latent heat) and can be detrimental in certain applications, causing erosion on turbine blades or leading to inefficient and uneven heating[4][5].

A key parameter for wet steam is its dryness fraction (x) , which is the ratio of the mass of the dry steam to the total mass of the mixture (steam and liquid)[6][7]. A dryness fraction of 0 indicates a saturated liquid, while a dryness fraction of 1 (or 100%) signifies completely dry steam[7]. A typical boiler might produce steam with a dryness fraction between 0.95 and 0.97 (95-97% dry)[5].

Dry Steam (Saturated Steam)

Dry steam, also known as saturated steam, is steam that has been fully vaporized and contains no liquid water droplets; it exists at its boiling point for a given pressure[3][8]. This means it has a dryness fraction of 1.0[4]. It is an invisible gas that only becomes visible as a mist when it mixes with cooler air, causing some of it to condense[6]. Because it holds the maximum possible latent heat energy for its pressure, saturated steam is an excellent and highly efficient heat source, making it ideal for heating and sterilization applications[6][9].

Superheated Steam

Superheated steam is created by heating dry saturated steam to a temperature higher than its saturation (boiling) point for a given pressure[10][11]. This process must occur in a device called a superheater, away from any liquid water, as any additional energy would otherwise just create more saturated steam[11]. Superheated steam has a lower density and a higher temperature than saturated steam at the same pressure[12]. While it contains more energy than saturated steam, its heat transfer coefficient is lower, making it less efficient for sterilization and heating processes[4][5]. Its primary applications are in power generation for driving turbines, where its high energy and lack of moisture prevent damage to turbine blades[6][13].

Quantitative Data Summary

The thermodynamic properties of steam are well-defined and are typically found in "Steam Tables," which provide data for different pressures and temperatures[14][15][16][17]. The table below summarizes the key properties of each steam type at a constant pressure of 3.0 bar (absolute).

| Property | Wet Steam (x=0.95) | Dry Saturated Steam (x=1.0) | Superheated Steam (@ 200°C) | Unit |

| Pressure | 3.0 | 3.0 | 3.0 | bar |

| Saturation Temperature | 133.5 | 133.5 | 133.5 | °C |

| Actual Temperature | 133.5 | 133.5 | 200 | °C |

| Degree of Superheat | 0 | 0 | 66.5 | °C |

| Specific Enthalpy | 2624.7 | 2724.7 | 2865.6 | kJ/kg |

| Specific Volume | 0.574 | 0.606 | 0.681 | m³/kg |

| Dryness Fraction | 0.95 | 1.0 | Not Applicable | - |

| Phase | Mixture (Liquid + Gas) | Saturated Vapor (Gas) | Superheated Vapor (Gas) | - |

Note: Data is derived from standard steam table values. Specific enthalpy for wet steam is calculated as h = hf + xhfg, where hf is the enthalpy of saturated liquid and hfg is the enthalpy of vaporization.*

Experimental Protocols

Generation of Steam Types

Generating the different types of steam in a controlled setting involves a sequential heating process.

Objective: To produce wet, dry saturated, and superheated steam for experimental use.

Apparatus:

-

Deionized water source

-

High-pressure boiler or steam generator[18]

-

Steam separator

-

Superheater (e.g., an electrically heated coil)

-

Pressure and temperature sensors

-

Control valves

Methodology:

-

Feedwater Supply: Deionized or purified water is pumped into a boiler. In pharmaceutical applications, Water for Injection (WFI) quality water is often used to generate "clean" or "pure" steam[2][12].

-

Generation of Wet Steam: The boiler heats the water to its boiling point at the desired pressure. As the water boils, it produces wet steam, which is a mixture of vapor and liquid droplets. The rate of heating can influence the dryness fraction.

-

Generation of Dry Saturated Steam: To produce dry steam, the wet steam is passed through a steam separator. This device uses principles like centrifugal force to remove the entrained water droplets, increasing the dryness fraction to nearly 1.0[19].

-

Generation of Superheated Steam: The dry saturated steam is then directed into a superheater. This is a secondary heat exchanger that adds more energy (sensible heat) to the steam, raising its temperature above the saturation point for that pressure[11][13]. The final temperature is controlled by regulating the heat input to the superheater.

Determination of Steam Quality (Dryness Fraction)

The most common method for determining the quality of wet steam is by using a throttling calorimeter.

Objective: To measure the dryness fraction of a wet steam sample.

Apparatus:

-

Throttling calorimeter

-

Upstream pressure gauge (in the main steam line)

-

Downstream pressure gauge or manometer (in the calorimeter)

-

Downstream thermometer (in the calorimeter)

-

Steam Tables

Methodology:

-

Sampling: A sample of wet steam is drawn from the main steam line and passed into the throttling calorimeter.

-

Throttling Process: The steam expands through a small orifice (throttling valve) into a chamber with a lower pressure[7]. This is an isenthalpic process, meaning the enthalpy of the steam before and after throttling is constant (h₁ = h₂).

-

Measurement:

-

Record the pressure of the steam in the main line (P₁).

-

In the calorimeter (after the orifice), record the pressure (P₂) and the temperature (T₂) of the steam[20]. The throttling process should ideally result in superheated steam within the calorimeter, which is confirmed if T₂ is higher than the saturation temperature corresponding to P₂.

-

-

Calculation:

-

Using the steam tables, find the enthalpy of the superheated steam in the calorimeter (h₂) from the measured P₂ and T₂.

-

Since h₁ = h₂, you now know the enthalpy of the wet steam in the main line.

-

From the steam tables, find the enthalpy of the saturated liquid (hf) and the enthalpy of vaporization (hfg) at the main line pressure P₁.

-

The dryness fraction (x) is calculated using the formula: x = (h₁ - hf) / hfg

-

Visualizations

Steam Phase Transition Pathway

Caption: Logical flow of water transitioning to superheated steam with the addition of heat.

Experimental Workflow for Steam Generation & Characterization

Caption: Workflow for generating and characterizing different types of steam for analysis.

Applications in Research and Drug Development

In pharmaceutical and biotechnology settings, steam is not just a utility but a critical component of the manufacturing process, primarily for sterilization.

-

Sterilization (Autoclaves and SIP): Saturated (dry) steam is the agent of choice for sterilizing equipment, vessels, and other materials[9]. Its effectiveness comes from the rapid and uniform transfer of a large amount of latent heat upon condensation, which denatures the proteins and enzymes essential for microbial life[1]. Wet steam is undesirable as the entrained water can create insulating cool spots and prevent proper steam penetration. Superheated steam is also less effective because it behaves more like hot air and has a lower heat transfer coefficient, leading to longer and potentially incomplete sterilization cycles[4][12].

-

Clean and Pure Steam: For processes where steam or its condensate may come into contact with the product (e.g., sterile manufacturing), high-purity steam is required[2].

-

Clean Steam: Generated from demineralized or osmosed water in stainless steel boilers, it is used for sterilizing non-injectable products and in processes without strict endotoxin limits[12].

-

Pure Steam: The highest purity grade, generated from WFI-quality water, is required for sterilizing products for injection and other highly sensitive applications to prevent contamination with particulates, pyrogens, or chemical additives[12].

-

-

Heating and Granulation: Steam is used in jacketed vessels for precise temperature control during chemical reactions and for processes like steam granulation in tablet manufacturing[2].

References

- 1. Top Applications of Pure Steam in Biotech [tsaprocessequipments.com]

- 2. pharmaspecs.com [pharmaspecs.com]

- 3. howengineeringworks.com [howengineeringworks.com]

- 4. vibmac.com [vibmac.com]

- 5. diffeology.com [diffeology.com]

- 6. Saturated versus unsaturated steam - Atlas Copco USA [atlascopco.com]

- 7. invenoeng.com [invenoeng.com]

- 8. scribd.com [scribd.com]

- 9. giconmes.es [giconmes.es]

- 10. Properties of steam (2) | PPTX [slideshare.net]

- 11. Superheated Steam | Spirax Sarco [spiraxsarco.com]

- 12. Understanding the different types of steam used in industrial process – Công ty TNHH Kỹ Thuật NK [nkengineering.com.vn]

- 13. quora.com [quora.com]

- 14. thermopedia.com [thermopedia.com]

- 15. m.youtube.com [m.youtube.com]

- 16. me.iitb.ac.in [me.iitb.ac.in]

- 17. pages.mtu.edu [pages.mtu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Wet, Dry and Super heated steam - The Steamboating Forum [thesteamboatingforum.net]

- 20. vortekinst.com [vortekinst.com]

Fundamental concepts of steam quality and its measurement

An In-depth Technical Guide to the Fundamental Concepts of Steam Quality and its Measurement

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Steam Quality

In pharmaceutical and biotechnology manufacturing, steam is a critical utility, primarily used for sterilization of equipment, process vessels, and product containers. The effectiveness of a steam sterilization process is not solely dependent on temperature and pressure, but is critically influenced by the physical properties of the steam itself. Steam quality refers to the physical characteristics of steam that are crucial for efficient and reliable sterilization.[1][2] For applications in the pharmaceutical industry, particularly those involving sterilization, ensuring high-quality steam is paramount to guarantee product sterility, prevent equipment damage, and maintain process consistency.[3][4]

The three primary physical attributes that define steam quality for sterilization purposes are dryness, the level of superheat, and the concentration of non-condensable gases (NCGs).[1][2] Deviations from the specified limits for these parameters can lead to failed sterilization cycles, wet loads which compromise sterility, and damage to sensitive equipment.[1][5] International standards, such as the European Standard EN 285, provide a widely accepted baseline for steam quality acceptance criteria in the pharmaceutical industry and are often referenced by other national and international standards like ISO 17665.[1][6][7]

Core Concepts of Steam Quality

Steam quality is a multifaceted concept encompassing several key parameters. Understanding these is essential for any professional involved in sterilization processes.

Types of Steam

The state of steam can be broadly categorized, and its type significantly impacts its application and effectiveness.

-

Saturated Steam: This is the most common type of steam used for sterilization. It exists at a temperature and pressure where water and steam can coexist.[8] When saturated steam condenses on a cooler surface, it releases a large amount of latent heat at a constant temperature, which is the primary mechanism for moist heat sterilization.[9][10]

-

Unsaturated Steam (Wet Steam): This is a mixture of saturated steam and entrained water droplets.[8][11] The presence of excess moisture reduces the energy content of the steam, can lead to wet packs after sterilization, and may impede steam penetration.[1][12]

-

Superheated Steam: This type of steam is heated to a temperature higher than its boiling point at a given pressure.[8][9] Superheated steam behaves more like hot air and is less effective for sterilization because it does not condense until its temperature drops to the saturation point. This delay in condensation hinders the transfer of latent heat.[5][7]

-

Clean and Pure Steam: These terms relate to the purity of the steam in terms of chemical and biological contaminants. In the pharmaceutical industry, steam is often generated from highly purified water (e.g., Water for Injection - WFI) to prevent contamination of the product or equipment.[3][13] While steam purity is a distinct concept from steam quality, it is a critical consideration in drug development and manufacturing.[4]

Dryness Fraction (x)

The dryness fraction is a critical measure of steam quality, quantifying the amount of water in wet steam.[14] It is defined as the ratio of the mass of dry steam to the total mass of the steam and entrained water mixture.[11][15]

-

x = 1: Represents 100% dry saturated steam (no liquid water).

-

x = 0: Represents 100% liquid water (saturated liquid).

-

0 < x < 1: Represents wet steam.[16]

For example, steam with a dryness fraction of 0.95 contains 95% dry steam and 5% liquid water by mass.[14] High dryness is crucial because the majority of the usable energy in steam is in its latent heat of vaporization, which is only released upon condensation.[16] Water droplets carry significantly less energy (sensible heat) and reduce the overall heat transfer efficiency.[16]

Superheat

Superheat refers to the condition where the temperature of the steam is higher than its saturation temperature at a given pressure.[1] This can occur due to excessive pressure drops in the steam distribution system.[6] While it may seem that hotter steam would be better, superheated steam is actually detrimental to moist heat sterilization.[7] It acts as a dry gas and must cool down to its saturation temperature before it can condense and release its latent heat, thereby delaying the sterilization process.[5]

Non-Condensable Gases (NCGs)

Non-condensable gases, such as air and carbon dioxide, are gases that do not condense under the conditions of steam sterilization.[3] Their presence in the steam supply is problematic because they are poor conductors of heat and can interfere with steam penetration into the load.[5] NCGs can form insulating pockets on the surfaces to be sterilized, preventing direct contact with the steam and potentially leading to sterilization failure.[5]

Quantitative Acceptance Criteria for Steam Quality

For pharmaceutical applications, steam quality must adhere to strict quantitative limits, primarily defined by the EN 285 standard. These criteria ensure the reliability and repeatability of steam sterilization processes.

| Parameter | Symbol | Acceptance Criteria (as per EN 285) | Rationale |

| Dryness Value | x | ≥ 0.95 (for metal loads) ≥ 0.90 (for laboratory autoclaves) | Ensures sufficient latent heat for effective sterilization and prevents wet loads.[1][17] |

| Superheat | ΔT | ≤ 25°C | Prevents the steam from acting as hot air, ensuring condensation and efficient heat transfer.[1][6] |

| Non-Condensable Gases | % by volume | ≤ 3.5% | Minimizes interference with heat transfer and ensures proper steam penetration into the load.[3][6] |

Experimental Protocols for Steam Quality Measurement

Accurate measurement of steam quality parameters is essential for the validation and routine monitoring of steam sterilization systems. The following sections detail the methodologies for these key tests.

Measurement of Non-Condensable Gases

Principle: This test involves condensing a sample of steam and collecting any gases that are released. The volume of the collected gas is then compared to the volume of the condensate to determine the percentage of NCGs.[11]

Experimental Protocol:

-

Connect the steam source to a specialized NCG test kit, which includes a condenser and a burette.[6]

-

Initiate the flow of steam through the condenser. Cooling water is circulated around the condenser to facilitate the condensation of steam.

-

As the steam condenses, any NCGs present will separate and accumulate at the top of the burette, displacing the condensate.[15]

-

The condensed steam overflows from the condenser and is collected in a graduated measuring cylinder.[11]

-

Continue the test until a sufficient volume of condensate has been collected.

-

Record the volume of the gas collected in the burette and the volume of the condensate collected in the measuring cylinder.

-

The percentage of non-condensable gases is calculated using the following formula: % NCGs = (Volume of Gas / Volume of Condensate) x 100

Logical Workflow for Non-Condensable Gas Measurement

Caption: Workflow for Non-Condensable Gas Measurement.

Measurement of Superheat

Principle: This test measures the temperature of the steam as it expands to atmospheric pressure. The degree of superheat is the temperature of the expanded steam above the boiling point of water at that atmospheric pressure.[6][7]

Experimental Protocol:

-

A pitot tube is inserted into the steam supply line to obtain a steam sample.

-

The steam is directed through an expansion tube, which allows it to expand to atmospheric pressure.[7]

-

A temperature probe is placed at a specified position within the expansion tube to measure the temperature of the expanded steam (Te).[15]

-

The boiling point of water at the local atmospheric pressure (To) is determined.

-

The degree of superheat is calculated as: Superheat = Te - To[6]

-

The test should be repeated three times to ensure consistency, with results not differing by more than 3°C.[6]

Logical Workflow for Superheat Measurement

Caption: Workflow for Superheat Measurement.

Measurement of Steam Dryness (Calorimetric Method)

Principle: This method determines the dryness value by measuring the temperature change in a known mass of water when a known mass of steam is condensed into it. The dryness fraction is then calculated based on the heat balance equation.[1]

Experimental Protocol:

-

Fill an insulated flask (calorimeter) with a known mass of cold water (m_water_initial).

-

Measure the initial temperature of the water (T_initial).

-

Inject a sample of steam into the water until the temperature rises by a predetermined amount.

-

Stop the steam flow and record the final temperature of the water (T_final).

-

Measure the final mass of the flask and its contents to determine the mass of the condensed steam (m_steam).

-

The dryness fraction (x) is calculated using the following heat balance equation, where values for specific heat and latent heat are obtained from steam tables: Heat gained by water = Heat lost by steam (m_water_initial * C_p_water * (T_final - T_initial)) = m_steam * [x * h_fg + C_p_water * (T_sat - T_final)] Where:

-

C_p_water = Specific heat of water

-

h_fg = Latent heat of vaporization of steam at the supply pressure

-

T_sat = Saturation temperature of steam at the supply pressure

-

Logical Workflow for Steam Dryness Measurement

Caption: Workflow for Steam Dryness Measurement.

Advanced Measurement Techniques

For more complex steam conditions, other types of calorimeters are used.

-

Throttling Calorimeter: This device is used for measuring the dryness fraction of relatively dry steam. It operates by throttling the steam sample to a lower pressure, which causes it to become superheated. The dryness fraction is then calculated based on the principle that the enthalpy before and after throttling is constant (an isenthalpic process).[8][12] This method is not suitable for very wet steam, as the steam may not become superheated after throttling.[8]

-

Separating Calorimeter: This device mechanically separates the water droplets from the steam sample. The mass of the separated water and the mass of the remaining dry steam are measured to determine the dryness fraction. This method is less accurate than the throttling calorimeter but can be used for very wet steam.[18][19]

-

Combined Separating and Throttling Calorimeter: As the name suggests, this apparatus combines both methods. The steam first passes through a separating calorimeter to remove the bulk of the moisture and then through a throttling calorimeter for a more accurate measurement of the dryness of the remaining steam.[13][18] This combined approach allows for the accurate measurement of the dryness fraction over a wide range of steam conditions.[20]

Conclusion

The quality of steam used in pharmaceutical and biopharmaceutical applications is a critical process parameter that directly impacts the efficacy of sterilization and the integrity of the final product. A thorough understanding of the fundamental concepts of steam quality—specifically dryness, superheat, and non-condensable gases—is essential for researchers, scientists, and drug development professionals. Adherence to established standards such as EN 285 and the implementation of rigorous and well-documented measurement protocols are fundamental components of a robust sterilization validation program, ensuring process control, product safety, and regulatory compliance.

References

- 1. consteril.com [consteril.com]

- 2. blogmedia.testbook.com [blogmedia.testbook.com]

- 3. dts.ie [dts.ie]

- 4. scribd.com [scribd.com]

- 5. Combined separating and throttling calorimeter | PPTX [slideshare.net]

- 6. Steam Quality Testing – Introduction & Best Practices – ISPE Boston [ispeboston.org]

- 7. fda.gov.tw [fda.gov.tw]

- 8. everyeng.com [everyeng.com]

- 9. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 10. testbook.com [testbook.com]

- 11. ksapharma.com [ksapharma.com]

- 12. studybookpage.com [studybookpage.com]

- 13. Virtual lab [vmt-iitg.vlabs.ac.in]

- 14. savree.com [savree.com]

- 15. Steam Quality Testing According to ISO EN285 | Agidens [agidens.com]

- 16. howengineeringworks.com [howengineeringworks.com]

- 17. pharmout.net [pharmout.net]

- 18. Virtual lab [vmt-iitg.vlabs.ac.in]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. scribd.com [scribd.com]

A Technical Guide to the Scientific Distinctions Between Steam and Vapor

For Researchers, Scientists, and Drug Development Professionals

In scientific and technical applications, particularly within the pharmaceutical and drug development sectors, precise terminology is paramount. While the terms "steam" and "vapor" are often used interchangeably in common parlance, they possess distinct scientific meanings. This guide provides an in-depth exploration of the core differences between steam and vapor, offering quantitative data, experimental protocols, and visual representations to clarify their unique properties and behaviors.

Fundamental Definitions

At its core, the distinction lies in the specificity of the substance and the conditions of its gaseous state.

Vapor: This is a general term for a substance in the gaseous phase at a temperature below its critical point.[1][2][3] This means that a vapor can be condensed back into a liquid by increasing the pressure, without the need to reduce the temperature.[1][2] The term "vapor" can be applied to the gaseous phase of any substance that is typically a liquid or solid at standard temperature and pressure, such as water vapor, alcohol vapor, or iodine vapor.[4][5] Vapor formation can occur through two primary processes:

-

Evaporation: A surface phenomenon that occurs at temperatures below the boiling point.[4]

-

Boiling: A bulk phenomenon that occurs at the boiling point of the substance.

Steam: This term refers specifically to water (H₂O) in its gaseous state.[6][7][8] In a precise scientific context, steam is water vapor, particularly when generated by boiling.[9][10] However, the term "steam" is often further qualified to describe its thermodynamic state:

-

Saturated Steam (Dry Steam): This is pure water vapor at the boiling point corresponding to a given pressure.[10][11] It is an invisible gas.[4][12][13][14] If all the water molecules are in the gaseous state and in equilibrium with liquid water at that temperature and pressure, it is considered saturated steam.[11]

-

Wet Steam: This is the most common form of "steam" observed in everyday life, such as the visible plume from a kettle.[10][11] It is not a pure gas but a mixture of saturated water vapor and entrained liquid water droplets (an aerosol).[4][11][13]

-

Superheated Steam: This is steam that has been heated to a temperature higher than its boiling point for the given pressure.[11] It is also an invisible gas and contains no liquid water.[11]

A key takeaway is that all steam is a form of water vapor, but not all vapor is steam.[4]

Core Scientific Differences Summarized

| Feature | Steam | Vapor |

| Substance | Exclusively the gaseous phase of water (H₂O).[7][8] | The gaseous phase of any substance that is a liquid or solid at room temperature.[4][5] |

| Formation | Primarily formed at the boiling point of water (100°C at 1 atm).[4][7] | Can form at temperatures below the boiling point via evaporation, or at the boiling point.[1][4] |

| Temperature | Exists at or above the boiling point of water for a given pressure.[7] | Can exist at a wide range of temperatures below the substance's critical temperature.[1][2] |

| Composition | Can be pure water vapor (saturated or superheated) or a mix of vapor and liquid droplets (wet steam).[11] | A substance in a single gaseous phase below its critical temperature.[1] |

| Visibility | Pure steam (saturated or superheated) is invisible. The visible mist is wet steam.[3][4][12][13] | Can be visible or invisible depending on the substance (e.g., violet iodine vapor vs. invisible alcohol vapor).[7] |

Quantitative Data: Thermodynamic Properties of Steam

The behavior of steam is defined by its thermodynamic properties, which are crucial for applications like sterilization, heat transfer, and power generation. The following tables summarize key properties of saturated steam at various pressures.

Table 1: Thermodynamic Properties of Saturated Steam

| Pressure (Absolute) | Saturation Temperature | Specific Volume (Vg) | Specific Enthalpy (hf) | Specific Enthalpy of Vaporization (hfg) | Specific Enthalpy (hg) |

| bar | °C | m³/kg | kJ/kg | kJ/kg | kJ/kg |

| 1.013 (Atmospheric) | 100.0 | 1.672 | 419.1 | 2256.5 | 2675.6 |

| 2.0 | 120.2 | 0.885 | 504.7 | 2201.6 | 2706.3 |

| 5.0 | 151.8 | 0.375 | 640.1 | 2107.4 | 2747.5 |

| 10.0 | 179.9 | 0.194 | 762.6 | 2013.6 | 2776.2 |

| 20.0 | 212.4 | 0.100 | 908.5 | 1888.6 | 2797.1 |

Data sourced from standard steam tables.

-

Specific Volume (Vg): The volume occupied by 1 kg of steam.

-

Specific Enthalpy (hf): The amount of heat energy required to raise 1 kg of water from 0°C to the boiling point.

-

Specific Enthalpy of Vaporization (hfg): The latent heat required to convert 1 kg of boiling water into 1 kg of saturated steam at the same temperature and pressure.

-

Specific Enthalpy (hg): The total heat content of 1 kg of saturated steam. It is the sum of hf and hfg.

Experimental Protocols

Distinguishing between different states of steam and vapor requires precise experimental measurement.

Protocol for Determining Steam Quality (Dryness Fraction)

The "quality" or "dryness fraction" (x) of wet steam is the mass fraction of dry steam in the mixture. It is a critical parameter in many industrial processes. A common method for its determination is using a separating and throttling calorimeter.

Objective: To determine the dryness fraction of a wet steam sample.

Apparatus:

-

Steam main or boiler

-

Separating calorimeter

-

Throttling calorimeter

-

Pressure gauges

-